molecular formula C19H22FN3OS B11060623 1-cycloheptyl-4-(4-fluorophenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one

1-cycloheptyl-4-(4-fluorophenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one

Cat. No.: B11060623
M. Wt: 359.5 g/mol
InChI Key: SVHNTXRHTRTCFZ-UHFFFAOYSA-N
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Description

1-cycloheptyl-4-(4-fluorophenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one is a complex organic compound that belongs to the class of pyrazolothiazines This compound is characterized by its unique structure, which includes a cycloheptyl group, a fluorophenyl group, and a dihydropyrazolothiazine core

Preparation Methods

The synthesis of 1-cycloheptyl-4-(4-fluorophenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the key intermediates, which are then subjected to cyclization and functional group modifications to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-cycloheptyl-4-(4-fluorophenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups present in the compound.

Scientific Research Applications

This compound has been studied for its potential applications in several scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential as a bioactive molecule with applications in drug discovery and development. In medicine, it may have therapeutic potential due to its unique structure and properties. In industry, it can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-cycloheptyl-4-(4-fluorophenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-cycloheptyl-4-(4-fluorophenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one can be compared with other similar compounds, such as other pyrazolothiazines and related heterocyclic compounds. The uniqueness of this compound lies in its specific structural features, such as the cycloheptyl and fluorophenyl groups, which may confer distinct properties and activities. Similar compounds include other pyrazolothiazines with different substituents, which may have varying degrees of bioactivity and applications.

Properties

Molecular Formula

C19H22FN3OS

Molecular Weight

359.5 g/mol

IUPAC Name

1-cycloheptyl-4-(4-fluorophenyl)-6-methyl-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-3-one

InChI

InChI=1S/C19H22FN3OS/c1-12-21-18-16(17(25-12)13-8-10-14(20)11-9-13)19(24)22-23(18)15-6-4-2-3-5-7-15/h8-11,15,17H,2-7H2,1H3,(H,22,24)

InChI Key

SVHNTXRHTRTCFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(S1)C3=CC=C(C=C3)F)C(=O)NN2C4CCCCCC4

Origin of Product

United States

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